molecular formula C13H15FN4S B3967180 1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea

Cat. No.: B3967180
M. Wt: 278.35 g/mol
InChI Key: SHFVQPGSJXDVQG-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic organic compound that features a fluorophenyl group, an imidazole ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 3-fluoroaniline with carbon disulfide and an alkylating agent to form the thiourea derivative. The imidazole ring is then introduced through a nucleophilic substitution reaction with an appropriate imidazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and imidazole ring can participate in binding interactions, while the thiourea moiety can modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-phenyl-1H-imidazole-5-carboxylic acid

Uniqueness

1-(3-fluorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the imidazole ring and thiourea moiety contribute to its potential as a versatile scaffold for drug design and material science applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c14-11-3-1-4-12(9-11)17-13(19)16-5-2-7-18-8-6-15-10-18/h1,3-4,6,8-10H,2,5,7H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFVQPGSJXDVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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